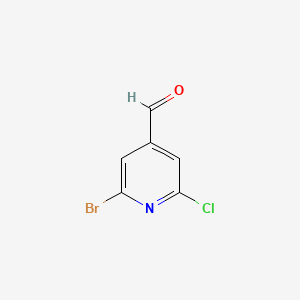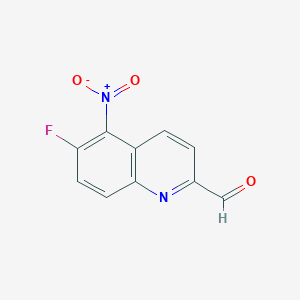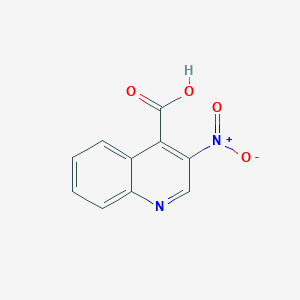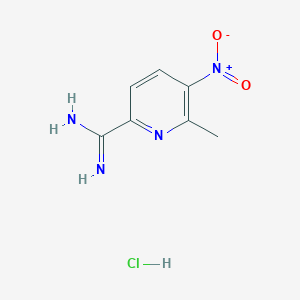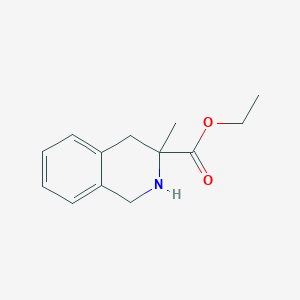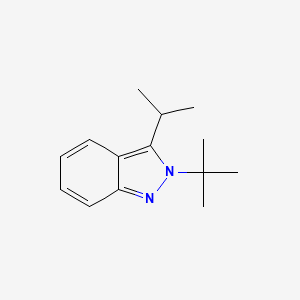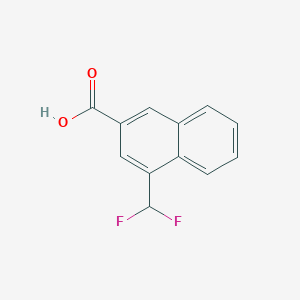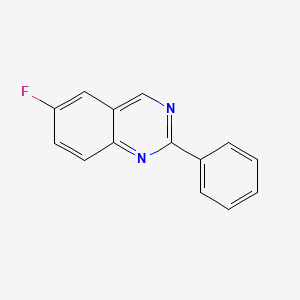
6-Fluoro-2-phenylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-phenylquinazoline is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a fluorine atom at the 6th position and a phenyl group at the 2nd position of the quinazoline ring imparts unique chemical and biological properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 6-Fluoro-2-phenylquinazoline involves the Chan–Evans–Lam coupling reaction. This method uses 2-formylphenylboronic acids and amidines as starting materials. The reaction is typically carried out under mild conditions using copper(I) iodide (CuI) as a catalyst . The reaction conditions are optimized to achieve high yields by adjusting the equivalents of the starting materials and the amount of catalyst used.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. Industrial production may employ continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-2-phenylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-2-phenylquinazoline has several applications in scientific research:
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-phenylquinazoline involves its interaction with specific molecular targets. The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, this compound can disrupt their activity, leading to various biological effects .
Comparison with Similar Compounds
7-Fluoro-2-phenylquinazoline: Similar in structure but with the fluorine atom at the 7th position.
2-Phenylquinazoline: Lacks the fluorine atom, resulting in different chemical and biological properties.
Quinazoline-2,4-diones: These compounds have a different substitution pattern and exhibit distinct biological activities.
Uniqueness: 6-Fluoro-2-phenylquinazoline is unique due to the presence of the fluorine atom at the 6th position, which enhances its chemical stability and biological activity. This specific substitution pattern allows for selective interactions with molecular targets, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C14H9FN2 |
|---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
6-fluoro-2-phenylquinazoline |
InChI |
InChI=1S/C14H9FN2/c15-12-6-7-13-11(8-12)9-16-14(17-13)10-4-2-1-3-5-10/h1-9H |
InChI Key |
GHBQXWJLMIOYQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C3C=C(C=CC3=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


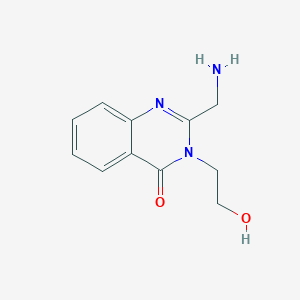
![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(3-pyridazinyl)-](/img/structure/B11885124.png)
